molecular formula C15H14O6 B126292 (-)-Catechin CAS No. 18829-70-4

(-)-Catechin

Cat. No.: B126292
CAS No.: 18829-70-4
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-HIFRSBDPSA-N
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Description

(-)-Catechin: is a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is a type of polyphenol known for its antioxidant properties. The compound exists in two enantiomeric forms, with this compound being the more biologically active form. It plays a significant role in plant defense mechanisms and has been extensively studied for its potential health benefits in humans.

Scientific Research Applications

Chemistry: (-)-Catechin is used as a model compound in studying the chemistry of flavonoids. It serves as a precursor for synthesizing other flavonoid derivatives and is used in various analytical techniques to understand its chemical behavior.

Biology: In biological research, this compound is studied for its antioxidant properties. It is used to investigate its effects on oxidative stress, cell signaling pathways, and gene expression. Its role in plant defense mechanisms is also a significant area of study.

Medicine: this compound has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. It is being researched for its role in preventing cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Clinical trials are ongoing to evaluate its efficacy and safety in humans.

Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in cosmetics for its skin-protective properties and in nutraceuticals as a dietary supplement.

Mechanism of Action

Target of Action

(-)-Catechin, a type of natural phenol and antioxidant, primarily targets various enzymes and receptors in the body. It interacts with proteins such as kinases , phosphatases , and transcription factors . These proteins play crucial roles in cellular processes like cell signaling, growth, and differentiation.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can inhibit the activity of certain enzymes or enhance the activity of others. This interaction leads to changes in the biochemical pathways these targets are involved in, resulting in various physiological effects.

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the NF-kB signaling pathway , which plays a critical role in immune and inflammatory responses . By inhibiting the activation of NF-kB, this compound can exert anti-inflammatory effects. It also influences the MAPK/ERK pathway , involved in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, this compound is absorbed in the intestines. It is then distributed throughout the body, reaching various tissues. Metabolism of this compound occurs mainly in the liver, where it is converted into various metabolites. Finally, these metabolites are excreted in urine . The bioavailability of this compound can be influenced by factors such as dose, food intake, and individual differences in metabolism.

Result of Action

The action of this compound at the molecular and cellular levels leads to several effects. Its antioxidant property allows it to neutralize harmful free radicals, thereby protecting cells from oxidative damage. Its anti-inflammatory action helps in reducing inflammation. Moreover, this compound has been found to exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors like pH and temperature can affect the stability of this compound. Its efficacy can be influenced by the presence of other compounds, as some compounds can enhance or inhibit its action. Furthermore, individual factors such as age, sex, and genetic variations can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of phloroglucinol with benzylideneacetone under acidic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong acids like hydrochloric acid and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Catechin undergoes oxidation reactions, often catalyzed by enzymes like polyphenol oxidase. This reaction leads to the formation of quinones, which can further polymerize to form brown pigments.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups like hydroxyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Enzymes like polyphenol oxidase, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Quinones, brown pigments.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated catechins, nitro catechins.

Comparison with Similar Compounds

    Epicatechin: Another flavonoid with similar antioxidant properties but differs in the arrangement of hydroxyl groups.

    Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties, but with a different chemical structure.

    Kaempferol: A flavonol known for its anticancer properties, structurally similar but with different biological activities.

Uniqueness of (-)-Catechin: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to interact with a wide range of molecular targets and modulate various signaling pathways sets it apart from other flavonoids. Additionally, its presence in commonly consumed foods like tea and cocoa makes it a significant compound in both dietary and therapeutic contexts.

Properties

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172174
Record name Catechin l-form
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18829-70-4, 7295-85-4
Record name (-)-Catechol
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Record name Catechin l-form
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Record name (-)-Catechol
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Record name Catechin l-form
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Record name trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name CIANIDANOL, (-)-
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Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
S-adenosyl-L-methionine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
catechin

Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanillin
Yield
1%
Name
DMACA
Name
catechin

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Catechin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Catechin
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(-)-Catechin
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(-)-Catechin
Reactant of Route 5
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Reactant of Route 6
(-)-Catechin

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